molecular formula C7H4ClN B047944 2-Chlorobenzonitrile CAS No. 873-32-5

2-Chlorobenzonitrile

Cat. No. B047944
CAS RN: 873-32-5
M. Wt: 137.56 g/mol
InChI Key: NHWQMJMIYICNBP-UHFFFAOYSA-N
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Description

2-Chlorobenzonitrile (2-CBN) is an organochlorine compound used in a wide range of applications from pharmaceuticals to industrial chemicals. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. 2-CBN is also used in the production of polyurethane foams, pesticides, and other specialty chemicals. 2-CBN is a colorless, volatile liquid with a boiling point of 148°C and a melting point of -64°C. It is slightly soluble in water and highly soluble in organic solvents.

Scientific Research Applications

  • Cell Biology : 2,6-Dichlorobenzonitrile impacts cell plate formation in onion root meristems, possibly due to altered Golgi apparatus function (González-Reyes, Navas, & García-Herdugo, 1986). Also, Arabidopsis hypocotyl cells treated with this compound show accumulation of cellulose synthase subunits at the plasma membrane, suggesting a mechanism for cellulose inhibition in plants (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

  • Chemical and Spectroscopic Analysis : Studies have revealed that 2-chlorobenzonitrile exhibits intra molecular charge transfer, aligning with observed FT-IR and Raman spectra, indicating its stability and potential for diverse applications (Krishnan et al., 2011). Additionally, 2-amino-4-chlorobenzonitrile's molecular structure, vibrational spectra, and bonding features are consistent with experimental findings, demonstrating internal charge transfer (Sudha et al., 2011).

  • Environmental Impact : 2, 6-Dichlorobenzamide, a related compound, can cause groundwater pollution due to its stable molecular structure, but its stability can be modified through molecular orbital analysis and potential energy surface scans (Tao et al., 2016). Additionally, the metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats results in various by-products, highlighting environmental and biological interactions (Wit & van Genderen, 1966).

  • Radiolysis and Reaction Mechanisms : Radiolysis of chlorobenzonitriles in aqueous solution yields benzonitrile and cyanophenyl radicals, among other products (Geppert & Getoff, 1998). The ammoxidation of 2-chlorotoluene to this compound over V2O5 catalysts follows a Mars-van Krevelen redox mechanism, with significant yield (Dwivedi et al., 2017).

Safety and Hazards

2-Chlorobenzonitrile is harmful if swallowed and in contact with skin . It causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, and do not ingest .

Biochemical Analysis

Biochemical Properties

It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions

Cellular Effects

Given its role as a precursor to 2-amino-5-nitrobenzonitrile, it may influence cell function by participating in the synthesis of dyes

Molecular Mechanism

It is known to be involved in the industrial production of 2-amino-5-nitrobenzonitrile, a precursor to dyes This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound is produced industrially by ammoxidation of 2-chlorotoluene , suggesting that it may interact with enzymes or cofactors involved in this process

properties

IUPAC Name

2-chlorobenzonitrile
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InChI

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H
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InChI Key

NHWQMJMIYICNBP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C#N)Cl
Source PubChem
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Molecular Formula

C7H4ClN
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DSSTOX Substance ID

DTXSID5052593
Record name 2-Chlorobenzonitrile
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Molecular Weight

137.56 g/mol
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Physical Description

White crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 2-Chlorobenzonitrile
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CAS RN

873-32-5, 61593-47-3
Record name 2-Chlorobenzonitrile
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Record name Benzonitrile, 2-chloro-
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Record name Benzonitrile, chloro-
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Synthesis routes and methods

Procedure details

OCBTC (230 g, 1.0 mol), ammonium chloride (59 g, 1.10 eq), and OCBA (15.7 g) were added to a 500 mL reactor equipped with thermocouple, overhead stirrer, and reflux condenser. The reaction mixture was stirred, heated upto 225° C., and maintained at that temperature while the reaction was periodically followed by gas chromatography (GC). After a reaction time of about 8 h, OCBN (121.5 g, 88.4%) was obtained by distillation (melting point: 45°-46° C.).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Yield
88.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Chlorobenzonitrile?

A1: this compound has the molecular formula C7H4ClN and a molecular weight of 137.57 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have studied its microwave spectrum and determined its quadrupole coupling constant. [] Additionally, studies have employed FT-IR, FT-Raman, and UV spectroscopy, alongside computational methods like DFT, to analyze its molecular structure and vibrational characteristics. []

Q3: How does the thermal behavior of this compound change after biofield treatment?

A3: Biofield treatment of this compound has shown intriguing impacts on its thermal properties. DSC analysis revealed a significant increase (28.74%) in the latent heat of fusion and a slight increase (2.05%) in melting temperature compared to the untreated sample. TGA/DTG studies indicated that the treated sample lost less weight (46.15%) compared to the control (61.05%). These findings suggest that biofield treatment can potentially alter the thermal stability and phase transition behavior of this compound. []

Q4: What are the vapor pressure characteristics of this compound?

A4: The vapor pressures of this compound have been meticulously measured over a temperature range of 380 K to 490 K using a modified ebulliometer and a comparative ebulliometry apparatus. [] This data is crucial for understanding its volatility and potential applications in processes involving vapor-liquid equilibrium.

Q5: How is this compound used in the synthesis of isoindolin-2-ones?

A5: this compound serves as a key starting material in a novel synthetic route for functionalized isoindolin-2-ones. [] This method utilizes N-heterocyclic carbenes to generate Breslow intermediates from aldehydes, which then undergo an SNAr reaction with this compound. Subsequent annulation, triggered by water present in the reaction medium, yields the desired isoindolin-2-ones.

Q6: Can you describe the role of this compound in the production of Azoxystrobin?

A6: this compound is a crucial starting material in the synthesis of Azoxystrobin, a widely used fungicide. [] The process involves coupling this compound with 4,6-dihydroxypyrimidine, followed by chlorination and a final coupling step with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate to yield Azoxystrobin.

Q7: How is this compound employed in the synthesis of 2-cyano-4′-methylbiphenyl?

A7: this compound acts as a reactant in the synthesis of 2-cyano-4′-methylbiphenyl, an intermediate for antihypertensive agents. [, ] One method involves its reaction with the Grignard reagent of 4-chlorotoluene, catalyzed by anhydrous manganous chloride. [] Another approach utilizes anhydrous trimethylchlorosilane ((CH3)3SiCl) as the catalyst. []

Q8: How effective is the ammoxidation of 2-chlorotoluene to produce this compound?

A8: The ammoxidation of 2-chlorotoluene provides a direct route to synthesize this compound. Research indicates that V2O5/Al2O3 catalysts, particularly those prepared using a solution combustion method, demonstrate promising catalytic activity for this reaction. [, ] The presence of promoters can further enhance the structural and catalytic properties of these catalysts, leading to improved selectivity and yield of this compound. []

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its reduction mechanism, elucidating the distribution of negative charge upon forming the radical anion. These calculations provide insights into the regioselectivity of subsequent reactions, such as protonation and radical addition. []

Q10: How does the position of the chlorine atom on the benzene ring affect fungicidal activity in chlorobenzonitriles?

A10: Research on isophthalonitriles and 2-chlorobenzonitriles has revealed that the position of substituents on the aromatic ring can significantly influence fungicidal activity. Multiple regression analysis, using substituent constants for hydrophobic, electronic, and steric properties, has been employed to quantify these effects and gain insights into fungicidal selectivity. []

Q11: Is there any information available on the stability of this compound in different formulations?

A11: While the provided research doesn't delve into specific formulation strategies for this compound, it highlights the need to consider its stability under various conditions. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its degradation. Developing appropriate formulations would require evaluating these factors and implementing strategies to minimize degradation and ensure optimal efficacy.

Q12: What are the safety concerns associated with this compound?

A12: While specific toxicological data isn't extensively covered in the provided abstracts, it's crucial to emphasize that this compound should be handled with caution as it's a chemical compound. Appropriate safety measures, such as wearing personal protective equipment and working in well-ventilated areas, should be followed. Additionally, responsible waste management practices are essential to minimize its environmental impact.

Q13: Is there any information on the environmental degradation of this compound?

A13: Although the provided abstracts don't provide detailed information on the environmental fate of this compound, it's important to note that it has been identified as a volatile organic compound (VOC) emanating from indoor ornamental plants. [] This finding suggests its potential presence in indoor air and highlights the need for further research to assess its environmental persistence, transport, and potential impact.

Q14: What analytical techniques are used to characterize and quantify this compound?

A14: Various analytical techniques have been employed to characterize and quantify this compound. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying this compound in complex mixtures, such as those derived from the heat-dispersion of riot control agents. []
  • X-ray Diffraction (XRD): XRD is used to determine the crystal structure and size of this compound, providing insights into its physical properties. []
  • Surface Area Analysis: This technique measures the surface area of this compound, which can be influenced by factors like particle size and porosity. []
  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of this compound, such as its melting point, enthalpy of fusion, and heat capacity. []
  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of this compound as a function of temperature, providing information about its thermal stability and decomposition behavior. []
  • Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups and analyze the molecular structure of this compound. [, ]
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions and absorbance characteristics of this compound. [, ]

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